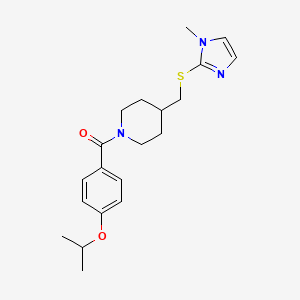

(4-isopropoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

The compound "(4-isopropoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone" is a synthetic organic molecule featuring a methanone core bridging a 4-isopropoxyphenyl aromatic group and a modified piperidine ring. The piperidine moiety is further substituted with a ((1-methyl-1H-imidazol-2-yl)thio)methyl group, introducing sulfur and nitrogen heterocyclic functionalities.

Properties

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-15(2)25-18-6-4-17(5-7-18)19(24)23-11-8-16(9-12-23)14-26-20-21-10-13-22(20)3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCXJVXFEICLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-isopropoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Isopropoxyphenyl group : Known for its influence on lipophilicity and receptor binding.

- Piperidine ring : Often associated with various biological activities, including analgesic and antipsychotic effects.

- Imidazole group : Implicated in a range of biological functions, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Antimicrobial Activity

Studies have indicated that derivatives containing piperidine and imidazole moieties exhibit significant antimicrobial properties. For example, compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

2. Anticancer Potential

Recent investigations have focused on the anticancer potential of imidazole-containing compounds. The presence of the imidazole moiety has been linked to the inhibition of various cancer cell lines, including breast and liver cancer cells . The mechanism often involves interference with cellular signaling pathways that promote tumor growth.

3. Cardiovascular Effects

Preliminary studies have suggested that similar compounds may exhibit cardiovascular effects, including inotropic actions in heart tissues. For instance, derivatives were shown to enhance cardiac contractility in isolated rat heart models . This suggests potential applications in managing heart failure or other cardiac conditions.

The biological activities of the compound can be attributed to several mechanisms:

- Receptor Modulation : The imidazole ring may interact with various receptors, influencing neurotransmission and cellular signaling.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Membrane Interaction : The lipophilicity imparted by the isopropoxy group may enhance membrane permeability, facilitating cellular uptake and action.

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of piperidine derivatives, one compound demonstrated complete inhibition of bacterial growth within 8 hours against E. coli, suggesting rapid action against pathogens .

Case Study 2: Anticancer Activity

A recent publication highlighted a compound structurally similar to the target molecule that inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 386.55 g/mol. The structure includes an isopropoxy group, an imidazole derivative, and a piperidine moiety, which contribute to its diverse bioactivity.

Synonyms

- (4-isopropoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- 4-Isopropoxyphenyl 4-(thio methyl 1-methylimidazol-2-yl)piperidin-1-one

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to this compound. For instance, compounds containing imidazole rings have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

Research indicates that compounds with similar structural features may exhibit anticancer activity. Imidazole-based compounds have been shown to inhibit cell proliferation in different cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX). Studies on related compounds have demonstrated their ability to reduce inflammation in various models, indicating that the compound may also possess similar properties .

Synthesis and Evaluation

A recent study synthesized various imidazole derivatives and evaluated their biological activity. Among these, a compound structurally related to this compound was tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

In Vivo Studies

In vivo studies focusing on the anti-inflammatory effects of related compounds have shown significant reductions in inflammatory markers in animal models. These findings support the hypothesis that the compound could be effective in treating inflammatory diseases .

Development of Novel Therapeutics

The unique structure of this compound opens avenues for developing new therapeutic agents targeting bacterial infections and inflammatory conditions.

Optimization through Structural Modifications

Further research could focus on optimizing the compound's structure to enhance its bioactivity and reduce potential side effects. This may involve modifying functional groups or exploring different substituents on the imidazole or piperidine rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core structural motifs with several piperidine/piperazine-imidazole hybrids. Key analogs include:

Key Observations :

- The target compound’s thioether-imidazole substitution is distinct from the pyridine-methoxybenzyl group in and the ethylimidazole in .

- Compared to the para-fluorophenyl group in , the isopropoxyphenyl moiety introduces steric bulk, which could alter receptor binding kinetics or metabolic stability.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.